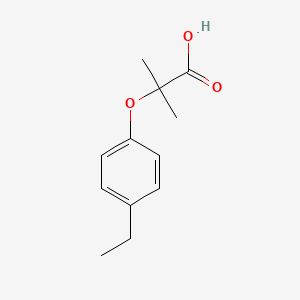

2-(4-Ethylphenoxy)-2-methylpropanoic acid

Description

2-(4-Ethylphenoxy)-2-methylpropanoic acid (CAS: 17413-77-3) is a phenylpropanoic acid derivative characterized by a phenoxy group substituted with a 4-ethyl moiety and a branched methyl group at the α-carbon of the propanoic acid chain (Figure 1). Its molecular formula is C₁₂H₁₆O₃, with a molecular weight of 208.25 g/mol . The compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the production of active pharmaceutical ingredients (APIs) that require a phenylpropanoic acid backbone .

Properties

IUPAC Name |

2-(4-ethylphenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-9-5-7-10(8-6-9)15-12(2,3)11(13)14/h5-8H,4H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHGHRABZLIUAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364170 | |

| Record name | 2-(4-ethylphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17413-77-3 | |

| Record name | 2-(4-ethylphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenoxy)-2-methylpropanoic acid typically involves the reaction of 4-ethylphenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the bromo compound, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include 4-ethylphenol, 2-bromo-2-methylpropanoic acid, and a suitable base such as sodium hydroxide or potassium carbonate.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of 2-(4-ethylphenoxy)-2-methylpropanone or this compound derivatives.

Reduction: Formation of 2-(4-ethylphenoxy)-2-methylpropanol.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Ethylphenoxy)-2-methylpropanoic acid has various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structurally, 2-(4-ethylphenoxy)-2-methylpropanoic acid belongs to the phenylpropanoic acid family, sharing core features with fibrate-class lipid-lowering drugs and other phenoxy-substituted acids. Below is a detailed comparison with key analogs:

Structural Analogues in the Fibrate Class

Fibrates are therapeutic agents that modulate lipid metabolism via peroxisome proliferator-activated receptors (PPARs). Key differences include:

Key Observations :

- Substituent Effects: The 4-ethyl group in the target compound increases lipophilicity compared to chlorine (clofibric acid) or benzoyl (fenofibric acid) substituents. This may influence solubility in synthetic reactions but reduces receptor-binding specificity compared to therapeutic fibrates .

- Biological Activity: Unlike fibrates, this compound lacks reported PPAR-α agonism or lipid-modulating effects. Fibrates such as bezafibrate and clofibric acid exhibit potent inhibition of microalgal growth (EC₅₀: 0.1–10 μM) and human T1R3 chemosensory receptors, suggesting broader bioactivity .

- Synthetic Utility: The compound’s free carboxylic acid group makes it a versatile intermediate for esterification or amidation, as seen in fenofibrate synthesis (isopropyl ester prodrug) .

Non-Therapeutic Structural Analogues

Other phenylpropanoic acid derivatives with industrial or research applications include:

- 2-(4-Ethylphenoxy)propanoic acid (CAS: 99761-31-6): Lacks the α-methyl group, reducing steric hindrance for nucleophilic reactions .

- Ethyl 2-(4-phenoxyphenyl)acetate (CAS: 14062-26-1): An ester derivative used in polymer synthesis; highlights the role of ether linkages in stabilizing intermediates .

Biological Activity

2-(4-Ethylphenoxy)-2-methylpropanoic acid, a compound with significant pharmacological potential, primarily acts as a selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Target Interaction

The primary biological target of this compound is PPARγ. Upon binding to this receptor, the compound induces a conformational change that facilitates the interaction with specific DNA sequences known as peroxisome proliferator response elements (PPREs). This interaction modulates the transcription of genes involved in various metabolic processes, including lipid metabolism and glucose homeostasis.

Biochemical Pathways

The activation of PPARγ by this compound influences several key metabolic pathways:

- Adipocyte Differentiation : Promotes the formation of adipocytes, which are crucial for energy storage.

- Lipid Metabolism : Enhances lipid uptake and storage, potentially reducing serum lipid levels.

- Glucose Homeostasis : Improves insulin sensitivity and glucose uptake in peripheral tissues.

Pharmacokinetics

Research indicates that this compound exhibits high gastrointestinal absorption and can cross the blood-brain barrier. Its pharmacokinetic profile suggests favorable bioavailability, which is essential for its therapeutic efficacy in metabolic disorders.

Cellular Effects

The compound has demonstrated significant effects on various cell types:

- Gene Expression Modulation : Alters the expression of genes related to lipid and glucose metabolism.

- Cell Signaling Pathways : Influences signaling pathways that regulate cellular metabolism and energy balance.

Dosage Effects in Animal Models

Studies involving animal models have shown that the effects of this compound vary with dosage:

- Low Doses : Modulate metabolic pathways without significant adverse effects.

- Higher Doses : Can lead to more pronounced metabolic changes, including reductions in serum triglycerides and cholesterol levels .

Case Studies

-

Hyperlipidemia in Mouse Models

In a study involving Apc gene-deficient mice, treatment with PPARγ agonists like pioglitazone resulted in a dose-dependent reduction in serum triglycerides and cholesterol levels. This study highlights the potential of compounds like this compound to manage hyperlipidemia effectively . -

Impact on Intestinal Polyp Formation

Another study demonstrated that PPARγ activation could reduce intestinal polyp formation in mice models predisposed to cancer. The administration of PPARγ ligands led to a significant decrease in polyp numbers, suggesting a protective role against carcinogenesis .

The compound's biochemical properties include:

- Stability : Relatively stable under standard laboratory conditions.

- Interactions with Enzymes : Engages with various enzymes critical for metabolic processes, enhancing its biological activity.

Research Applications

This compound has diverse applications across several fields:

- Chemistry : Serves as a building block for synthesizing more complex organic molecules.

- Biology : Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

- Medicine : Explored for therapeutic applications in treating metabolic disorders and possibly cancer.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.